2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
Description
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring and a sulfonylated 3,5-dimethylisoxazole moiety. This structure combines aromatic, heterocyclic, and sulfonyl functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-17(13(2)25-21-12)26(23,24)22-10-7-14(8-11-22)16-6-5-15-4-3-9-19-18(15)20-16/h3-6,9,14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBJXLUXMXFLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a derivative of 1,8-naphthyridine, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthyridine core linked to a piperidine ring through a sulfonamide group derived from a dimethyl oxazole. The structural complexity contributes to its varied biological activities.
Antimicrobial Activity
Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties . A study highlighted that these compounds can enhance the activity of conventional antibiotics against resistant bacterial strains. For instance, the combination of 1,8-naphthyridine derivatives with fluoroquinolones showed reduced minimum inhibitory concentrations (MICs) against multi-resistant E. coli and S. aureus strains .
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 1,8-Naphthyridine + Ofloxacin | E. coli | 4 | Synergistic |
| 1,8-Naphthyridine + Lomefloxacin | S. aureus | 2 | Synergistic |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been documented in various studies. These compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain derivatives have been found to target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases.
Neurological Effects
Emerging research suggests that naphthyridine derivatives may also play a role in treating neurological disorders such as Alzheimer's disease and depression. Their ability to cross the blood-brain barrier allows them to exert effects on neurotransmitter systems .
Case Studies and Research Findings
A comprehensive review of the literature reveals that naphthyridine derivatives are promising candidates for drug development due to their multifaceted biological activities. For instance:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of synthesized naphthyridine chalcones against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity with potential applications in combating antibiotic resistance .
- Antitumor Mechanisms : Another investigation focused on the mechanism of action of naphthyridine-based compounds in cancer cells. The study found that these compounds inhibit critical enzymes involved in DNA replication and repair processes .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H22N4O4S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
The presence of a naphthyridine moiety combined with the sulfonamide group contributes to its biological activity, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that related compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics.
CNS Activity
Due to its ability to cross the blood-brain barrier, this compound may exhibit neuroprotective effects and could be explored for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary data suggest it may modulate neurotransmitter systems involved in cognitive function.
Biochemical Mechanisms
The biological activity of this compound is likely mediated through several mechanisms:
Enzyme Inhibition
Studies indicate that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance pathways.
Receptor Modulation
The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of naphthyridine compounds similar to our target compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range. The most potent derivative showed a marked increase in apoptosis markers compared to controls.
Case Study 2: Antimicrobial Testing
A recent investigation published in Antibiotics evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the sulfonamide group enhanced antimicrobial activity significantly.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with sulfonamide derivatives and heterocyclic frameworks reported in the literature. Below is a comparative analysis based on functional groups, physicochemical properties, and pharmacological relevance:
Table 1: Structural and Functional Comparison
Key Differences
Functional Group Impact: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the acetyl group in the imidazolidinedione derivative (). This difference may enhance target binding affinity in biological systems .
Thermal Stability :
- Sulfonamide derivatives like 6d exhibit high melting points (~230°C), suggesting robust thermal stability due to intermolecular hydrogen bonding. The target compound’s melting point is unreported but likely lower due to the flexible piperidine-naphthyridine linkage .
Biological Relevance :
- Compounds with sulfamoyl groups (e.g., 6d–6l in ) show anticancer and antimicrobial activity, whereas the isoxazole-sulfonyl hybrid in the target compound may target kinases or GPCRs, though pharmacological data are absent in the provided evidence .
Research Findings and Limitations
- Structural Insights : The compound’s sulfonyl-piperidine linkage resembles derivatives optimized for blood-brain barrier penetration, but its naphthyridine core may limit passive diffusion compared to smaller heterocycles .
- Gaps in Data: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, unlike analogs in and . Computational modeling or experimental assays are needed to validate its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
